molecular formula C19H15IN2O4 B5918896 (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5918896
M. Wt: 462.2 g/mol
InChI Key: KDHXJYPLXQNLFN-NTEUORMPSA-N
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Description

The compound (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its unique structure, which includes a pyrimidine ring substituted with an ethylphenyl group and a hydroxy-iodobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the pyrimidine derivative and 4-hydroxy-3-iodobenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone.

    Reduction: The benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The iodine atom in the hydroxy-iodobenzylidene moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated pyrimidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.

Industry

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific optical properties.

    Electronic Materials: It can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-methylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the ethyl group and the iodine atom in the hydroxy-iodobenzylidene moiety distinguishes (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione from its analogs

Properties

IUPAC Name

(5E)-1-(4-ethylphenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O4/c1-2-11-3-6-13(7-4-11)22-18(25)14(17(24)21-19(22)26)9-12-5-8-16(23)15(20)10-12/h3-10,23H,2H2,1H3,(H,21,24,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHXJYPLXQNLFN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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